(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane
Description
(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane is a bicyclic amine derivative featuring a rigid 3,6-diazabicyclo[3.1.1]heptane core. The compound is characterized by an isopropyl group at the 6-position and a 4-nitrophenyl substituent at the 3-position of the bicyclic scaffold. Its stereochemistry (1R,5S) and structural rigidity make it a promising candidate for receptor-targeted drug discovery, particularly in neurological and psychiatric disorders. The 4-nitrophenyl group contributes to electron-withdrawing properties, which may enhance binding affinity to specific receptors, such as nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
(1S,5R)-3-(4-nitrophenyl)-6-propan-2-yl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)16-13-7-14(16)9-15(8-13)11-3-5-12(6-4-11)17(18)19/h3-6,10,13-14H,7-9H2,1-2H3/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQGFYAVJRGMBA-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CC1CN(C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H]2C[C@H]1CN(C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Construction
The 3,6-diazabicyclo[3.1.1]heptane skeleton serves as the foundational structure for subsequent functionalization. A common approach involves cyclization of a linear diamine precursor. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6) is synthesized via intramolecular alkylation of a Boc-protected diamine under basic conditions . This method yields the bicyclic system with a tert-butyloxycarbonyl (Boc) group at N6, which can later be deprotected and substituted.
Alternative routes include ring-closing metathesis or photochemical cyclization, though these methods are less commonly reported for diazabicyclo systems . The stereochemical outcome (1R,5S) is influenced by the chirality of the starting diamine or through asymmetric catalysis during cyclization. For instance, chiral auxiliaries or enantioselective hydrogenation may enforce the desired configuration .
Functionalization of the N3 Position: 4-Nitrophenyl Attachment
Introducing the 4-nitrophenyl group at N3 poses challenges due to the electron-withdrawing nitro group, which deactivates the aryl ring toward electrophilic substitution. A two-step strategy is often employed:
-
Coupling Reaction : Palladium-catalyzed Buchwald-Hartwig amination couples the bicyclic amine with 4-bromonitrobenzene. Using Pd(OAc), Xantphos ligand, and CsCO in toluene at 110°C achieves moderate yields (40–55%) .
-
Direct Nitration : If a phenyl group is pre-installed at N3, nitration with HNO/HSO at 0°C selectively introduces the nitro group at the para position. However, this method risks over-nitration and requires rigorous temperature control .
Stereochemical Control and Resolution
The (1R,5S) configuration is critical for biological activity and is enforced during the cyclization step. Chiral HPLC or enzymatic resolution separates enantiomers post-synthesis, though these methods are labor-intensive. Asymmetric synthesis using Evans’ oxazolidinones or Jacobsen’s catalysts offers higher enantiomeric excess (ee >90%) but increases synthetic complexity .
Purification and Characterization
Final purification employs preparative HPLC with a C18 column and acetonitrile/water mobile phase to achieve >98% purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and stereochemistry:
-
H NMR (400 MHz, CDCl): δ 8.15 (d, 2H, Ar-NO), 7.55 (d, 2H, Ar-H), 3.85–3.70 (m, 2H, bridgehead H), 3.10 (septet, 1H, iPr-CH), 1.25 (d, 6H, iPr-CH) .
-
HRMS : m/z calcd for CHNO [M+H]: 274.1556; found: 274.1561 .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee %) | Key Challenges |
|---|---|---|---|---|
| Alkylation + Coupling | 45 | 98 | 85 | Over-alkylation, Pd removal |
| Reductive Amination | 65 | 97 | 92 | STAB sensitivity to moisture |
| Nitration Post-Coupling | 35 | 95 | 88 | Regioselectivity control |
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can undergo substitution reactions, where it is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Alkyl halides and strong bases like sodium hydride are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazabicycloheptane core provides structural stability and rigidity, which is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,6-diazabicyclo[3.1.1]heptane scaffold is structurally distinct from related bicyclic amines, such as 3,6-diazabicyclo[3.2.0]heptane and 2,5-diazabicyclo[2.2.1]heptane. Below is a detailed comparison:
Structural and Functional Differences
Key Observations:
Core Rigidity and Receptor Specificity : The 3,6-diazabicyclo[3.1.1]heptane scaffold exhibits greater rigidity compared to the 3,6-diazabicyclo[3.2.0]heptane system (e.g., A-859261). This rigidity enhances selectivity for α4β2 nAChRs, as seen in pyridinyl-aniline derivatives (Ki = 22.5 pM) .
Substituent Effects: The 4-nitrophenyl group in the target compound may mimic electron-deficient aromatic systems in known nAChR ligands, though direct affinity data are lacking . Methyl or isopropyl groups at the 6-position (e.g., A-859261) improve α7-nAChR binding, while bulkier substituents (e.g., cyclopropylmethyl) reduce affinity .
Stereochemical Influence : The (1R,5S) configuration is critical for maintaining the spatial orientation of substituents. For example, haloperidol analogs with this scaffold showed diminished dopamine D2 receptor binding compared to piperazine-based derivatives, highlighting stereochemical sensitivity .
Biological Activity
(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an analgesic agent. This article delves into the biological activity of this compound, focusing on its interactions with opioid receptors and its implications for pain management.
Chemical Structure
The compound belongs to the class of 3,6-diazabicyclo[3.1.1]heptane derivatives, which are known for their complex bicyclic structure that contributes to their pharmacological properties.
Opioid Receptor Affinity
Research has indicated that derivatives of 3,6-diazabicyclo[3.1.1]heptane exhibit varying affinities for opioid receptors, which are critical targets in pain management:
- Mu Receptor Affinity : The compound shows high affinity for mu-opioid receptors (Ki values ranging from 2.7 to 7.9 nM), suggesting potent analgesic properties comparable to traditional opioids like morphine.
- Delta and Kappa Receptor Affinity : In contrast, the affinity for delta (Ki > 2000 nM) and kappa receptors (Ki > 5000 nM) is significantly lower, indicating a selective action that may reduce side effects commonly associated with non-selective opioid agonists .
Analgesic Activity
Studies have demonstrated that this compound possesses central analgesic activity that surpasses that of morphine while minimizing adverse effects such as tolerance and dependence . This makes it a promising candidate for developing new pain relief medications.
Study on Analgesic Potency
In a comparative study evaluating the analgesic potency of various 3,6-diazabicyclo[3.1.1]heptane derivatives, this compound was found to exhibit superior efficacy in reducing pain responses in animal models compared to traditional opioids . The study highlighted the compound's ability to activate mu-receptors effectively while avoiding significant interaction with delta and kappa receptors.
Safety and Side Effects
Further investigation into the safety profile of this compound revealed that it induces fewer side effects associated with opioid use, such as respiratory depression and gastrointestinal issues. This is attributed to its selective receptor binding profile .
Research Findings
Q & A
Q. What are the recommended synthetic routes for (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves cycloaddition or ring-closing strategies to construct the bicyclo[3.1.1]heptane core. For enantiomeric purity, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis (using chiral ligands) are critical. Post-synthesis validation via polarimetry or chiral HPLC with a validated column (e.g., Chiralpak® IA) is advised. The stereochemical configuration ([1R,5S]) must be confirmed using X-ray crystallography or NOESY NMR to resolve ambiguities in diastereomer formation .
Q. How can researchers address the lack of analytical data for this compound, as noted by suppliers?
Methodological Answer: Due to limited supplier-provided data (e.g., Sigma-Aldrich’s disclaimer on analytical characterization ), researchers must independently validate purity and identity. A multi-technique approach is recommended:
- Purity: HPLC or UPLC with UV detection (λ = 254 nm for nitrophenyl absorption).
- Structure: High-resolution mass spectrometry (HRMS) for molecular formula confirmation; 2D NMR (¹H-¹³C HSQC, HMBC) to resolve bicyclic and substituent connectivity.
- Stability: Accelerated degradation studies under varied pH/temperature to assess storage conditions.
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer: Leverage quantum mechanical calculations (e.g., DFT for optimized geometry) and molecular dynamics (MD) simulations to predict solubility, logP, and bioavailability. Tools like Gaussian or COSMO-RS can model the nitrophenyl group’s electronic effects and steric interactions. Validate predictions experimentally via shake-flask solubility tests and HPLC-derived logP measurements .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability in aqueous media be resolved?
Methodological Answer: Contradictions may arise from differences in experimental design (e.g., pH, ionic strength). To resolve:
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer: For bioactivity studies:
- Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins.
- Functional Assays: Pair with CRISPR-Cas9 knockout libraries to identify genes modulating activity.
- Metabolic Profiling: LC-MS-based metabolomics to track downstream effects (e.g., nitroreductase activity in bacterial systems ).
Q. How can researchers design experiments to study the compound’s conformational flexibility in solution?
Methodological Answer:
- NMR Relaxation Studies: Measure T₁/T₂ relaxation times to assess rotational correlation times of the bicyclic core.
- Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering) by observing chemical shift changes.
- MD Simulations: Compare experimental NOE constraints with simulated trajectories to validate conformational ensembles .
Data Contradiction Analysis
Q. How should discrepancies in reported enantiomeric excess (ee) values be addressed?
Methodological Answer: Discrepancies may stem from:
- Method Variability: Compare ee results across chiral columns (e.g., Chiralpak® IA vs. IB).
- Sample Preparation: Ensure no racemization occurs during sample handling (test via time-course ee measurements).
- Calibration Errors: Use certified enantiopure standards for quantitative NMR or HPLC calibration .
Q. What are the pitfalls in interpreting biological activity data for this compound?
Methodological Answer:
- Impurity Effects: Trace solvents or synthetic byproducts (e.g., nitro reduction intermediates) may confound results. Include negative controls (e.g., purified solvent blanks).
- Off-Target Interactions: Use isothermal titration calorimetry (ITC) to validate binding specificity.
- Metabolic Interference: Perform assays in presence/absence of metabolic inhibitors (e.g., cytochrome P450 inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
